molecular formula C15H25OP B14634183 Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- CAS No. 55454-48-3

Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)-

Cat. No.: B14634183
CAS No.: 55454-48-3
M. Wt: 252.33 g/mol
InChI Key: ARBMYRXRZTZTAI-UHFFFAOYSA-N
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Description

Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- is an organophosphorus compound with the molecular formula C14H23OP. This compound is characterized by the presence of a phosphine oxide group bonded to two tert-butyl groups and a 4-methylphenyl group. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- typically involves the reaction of tert-butylphosphine with 4-methylphenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide. The reaction mixture is then subjected to oxidation using hydrogen peroxide or a similar oxidizing agent to yield the desired phosphine oxide compound.

Industrial Production Methods

In an industrial setting, the production of phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced back to the corresponding phosphine under specific conditions.

    Substitution: The tert-butyl and 4-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the formation of the corresponding phosphine.

Scientific Research Applications

Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism by which phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- can be compared with other similar compounds, such as:

    Phosphine oxide, bis(1,1-dimethylethyl)-: This compound lacks the 4-methylphenyl group, resulting in different chemical properties and reactivity.

    Phosphine oxide, (1R)-[1,1’-binaphthalene]-2,2’-diylbis[bis(4-methylphenyl)-: This compound has a more complex structure with additional aromatic rings, leading to different applications and interactions.

The uniqueness of phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

55454-48-3

Molecular Formula

C15H25OP

Molecular Weight

252.33 g/mol

IUPAC Name

1-ditert-butylphosphoryl-4-methylbenzene

InChI

InChI=1S/C15H25OP/c1-12-8-10-13(11-9-12)17(16,14(2,3)4)15(5,6)7/h8-11H,1-7H3

InChI Key

ARBMYRXRZTZTAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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